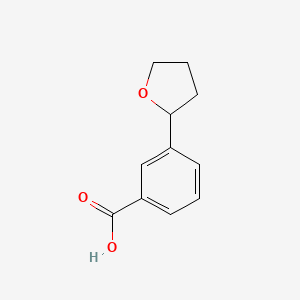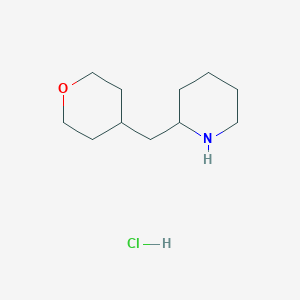
2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Übersicht
Beschreibung
“2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride” is a complex organic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tetrahydropyran ring, which is a six-membered ring with one oxygen atom .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . The reaction conditions are mild, and the highly substituted 4-hydroxytetrahydropyran products are formed stereoselectively .
Molecular Structure Analysis
The molecular structure of “2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride” can be analyzed using its IUPAC Standard InChI and InChIKey . These identifiers provide a standard way to encode the molecular structure using text strings and can be used to search for the compound in chemical databases .
Chemical Reactions Analysis
Tetrahydropyran derivatives, such as “2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride”, are commonly used in organic synthesis . Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride” can be analyzed using its molecular weight, which is 154.2493 . Other properties such as density, melting point, and boiling point are not available in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Applications
Chemical Synthesis and Pharmaceutical Potential : The compound has been involved in the synthesis of various heterocyclic compounds, demonstrating its utility in the development of potential therapeutic agents. For instance, it has been used in the synthesis of novel kojic acids and allomaltol derivatives with anticonvulsant properties (Aytemir & Çalış, 2010). Another study highlighted its application in the synthesis of pyrazoline derivatives, investigating their anticholinesterase effects, suggesting potential applications in neurodegenerative disorders treatment (Altıntop, 2020).
Antagonist and Agonist Synthesis : The molecule has contributed to the synthesis of compounds with antagonist activity for certain receptors, indicating its role in developing drugs targeting specific pathways. For example, its derivates have been synthesized for their potent 5-HT2 antagonist activity in vitro, showcasing its importance in creating new therapeutic strategies for psychiatric disorders (Watanabe et al., 1993).
Cancer Research : In cancer research, derivatives of this compound have been evaluated for their ability to inhibit key enzymes or pathways involved in cancer progression. The exploration of its derivatives as Aurora kinase inhibitors, for example, presents a promising avenue for cancer treatment due to the crucial role of Aurora kinases in cell division (ロバート ヘンリー,ジェームズ, 2006).
Metabolite Estimation and Drug Development : The compound's derivatives have been studied for their metabolic profiles to predict human exposure, aiding in the safer and more effective development of new drugs. This includes the estimation of circulating drug metabolite exposure in humans, which is critical for understanding a drug's efficacy and safety profile (Obach et al., 2018).
Synthesis of Anticholinesterase Agents : Research on the synthesis of pyrazoline derivatives to evaluate their anticholinesterase effects further demonstrates the compound's relevance in addressing diseases like Alzheimer's. These efforts aim to find new treatments by targeting specific enzymes involved in the disease's progression (Altıntop, 2020).
Eigenschaften
IUPAC Name |
2-(oxan-4-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-6-12-11(3-1)9-10-4-7-13-8-5-10;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHHFAHIEQXDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)
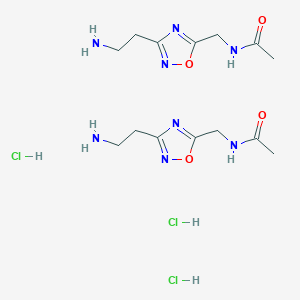
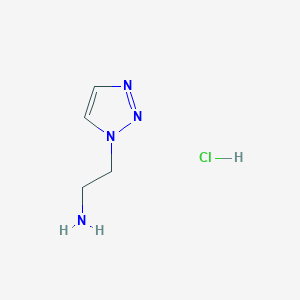
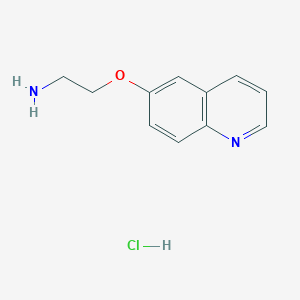
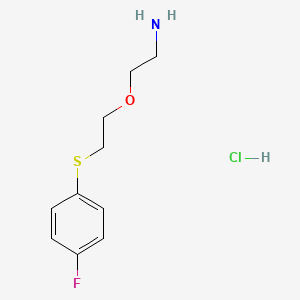
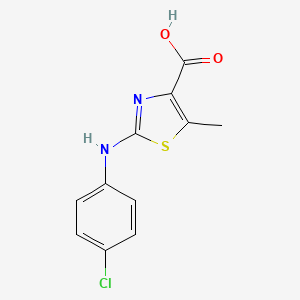
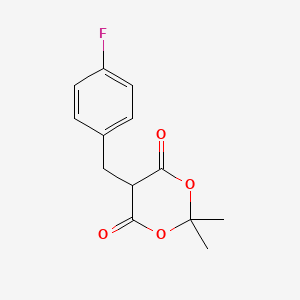
![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)
![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)
